molecular formula C16H16ClNO B2423542 1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride CAS No. 19518-27-5

1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride

Cat. No.: B2423542
CAS No.: 19518-27-5
M. Wt: 273.76
InChI Key: UPCFJDXXOOYITQ-LBEJWNQZSA-M
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Description

“1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride” is a chemical compound with the molecular formula C16H16ClNO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H16ClNO . The molecular weight is 273.76.

Scientific Research Applications

Catalytic Applications

  • A novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized. It has been used as an efficient, homogeneous, and reusable catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic and hetero-aromatic aldehydes under mild conditions (Moosavi-Zare et al., 2013).

Structural and Stability Studies

  • Chlorides of various 1-phenacylpyridinium derivatives, including 2-methyl-1-phenacylpyridinium, were synthesized and characterized. Despite being pharmacologically active in extracellular fluids, their stability, ionization ability, and predominant ionic forms in aqueous environments were previously unclear. This study revealed significant differences in stability and ionization ability among these compounds, providing insights into their behavior in biological systems (Foretić et al., 2012).

Crystallography and Interaction Studies

  • The crystal structures of two chalcone derivatives were studied, demonstrating how the molecules are linked into hydrogen-bonded chains and highlighting different conformers co-existing in the crystal. This sheds light on the molecular interactions and stability of such compounds (Girisha et al., 2016).
  • The structure of 3,4-dicarboxy-1-methylpyridinium chloride was extensively studied using X-ray diffraction, DFT calculations, NMR, and FTIR spectra, providing detailed insights into its crystal structure and the formation of hydrogen bonds, which could be relevant for understanding the properties and interactions of similar compounds (Szafran et al., 2009).

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO.ClH/c1-13-5-7-15(8-6-13)16(18)9-11-17-10-3-4-14(2)12-17;/h3-12H,1-2H3;1H/q+1;/p-1/b11-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCFJDXXOOYITQ-LBEJWNQZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C[N+]2=CC=CC(=C2)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/[N+]2=CC=CC(=C2)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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